4-fluoro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide

描述

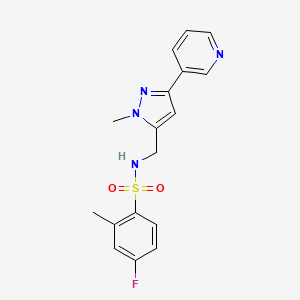

This compound features a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a methyl group at the 2-position. The sulfonamide nitrogen is linked to a methylene bridge attached to a pyrazole ring, which is further substituted with a methyl group at the 1-position and a pyridin-3-yl group at the 3-position.

属性

IUPAC Name |

4-fluoro-2-methyl-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2S/c1-12-8-14(18)5-6-17(12)25(23,24)20-11-15-9-16(21-22(15)2)13-4-3-7-19-10-13/h3-10,20H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCGOFJAZOKXAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CC(=NN2C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-Fluoro-2-methyl-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a sulfonamide group, a pyrazole moiety, and a pyridine ring. Its molecular formula is with a molecular weight of approximately 348.39 g/mol. The presence of the fluorine atom and the specific arrangement of functional groups contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including:

| Cancer Type | Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| Breast Cancer | MDA-MB-231 | 3.79 | 12.50 | 42.30 |

| Lung Cancer | NCI-H460 | 4.00 | 13.00 | 45.00 |

| Colorectal Cancer | HCT116 | 2.50 | 10.00 | 38.00 |

These results indicate that the compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against several pathogens. In vitro studies report moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 250 µg/mL to higher values depending on the specific derivative tested .

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in cancer progression and inflammation. For example, studies have indicated that pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways . Additionally, structure–activity relationship (SAR) studies suggest that modifications in the pyrazole ring can enhance potency and selectivity for target enzymes .

Study on Anticancer Efficacy

A study published in ACS Omega evaluated a series of pyrazole-based compounds for their anticancer efficacy in vivo using xenograft models. The results showed that treatment with these compounds significantly reduced tumor size compared to controls, highlighting their potential as therapeutic agents .

Evaluation of Antimicrobial Properties

Another study focused on the antimicrobial activity of sulfonamide derivatives, including those similar to our compound of interest, found that they exhibited low toxicity while maintaining effective antimicrobial action against resistant strains .

相似化合物的比较

Comparison with Structurally Similar Compounds

Pyrazole-Based Sulfonamides

a) 4-Chloro-1-Isopropyl-3-Methyl-1H-Pyrazole-5-Sulfonyl Chloride ()

- Structural Differences : Replaces the pyridinyl group with a chlorine atom and introduces an isopropyl substituent.

- The isopropyl group increases steric bulk, which could reduce binding affinity in biological systems compared to the target compound’s pyridinyl group .

b) (E)-4-((3-(Substituted Phenyl)-1-Phenyl-1H-Pyrazol-5-yl)Methylene)Amino)Benzenesulfonamide ()

- Structural Differences: Features a phenyl-substituted pyrazole linked via a methyleneamino group to the benzenesulfonamide.

- Research Findings : In silico studies indicate diuretic activity, suggesting sulfonamide-pyrazole hybrids may target renal transporters. The target compound’s pyridinyl group could improve solubility and bioavailability over phenyl analogs due to enhanced hydrogen-bonding capacity .

Heterocyclic Sulfonamide Derivatives

a) Benzenesulfonamide,4-Amino-N-(5-Methyl-3-Isoxazolyl) ()

- Structural Differences : Replaces the pyrazole-pyridinyl system with a 5-methylisoxazole ring.

- Implications : Isoxazole’s lower basicity compared to pyridine may reduce interaction with charged residues in enzymatic binding pockets. However, the smaller heterocycle might improve metabolic stability .

b) Benzenesulfonamide,4-Amino-N-(5-Methyl-1,3,4-Thiadiazol-2-yl) ()

Data Table: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Potential Advantages | Limitations |

|---|---|---|---|---|

| Target Compound | Benzenesulfonamide-pyrazole | 4-F, Pyridin-3-yl, 1-Me | Enhanced solubility, strong H-bonding | Synthetic complexity |

| 4-Chloro-1-Isopropyl-3-Me-1H-Pyrazole-5-SC | Pyrazole-sulfonyl chloride | 4-Cl, 1-Isopropyl | High reactivity for derivatization | Steric hindrance, lower bioavailability |

| (E)-4-((3-Ph-Pyrazol-5-yl)Methylene)Amino | Benzenesulfonamide-methylene | Phenyl, methyleneamino | Proven diuretic activity (in silico) | Lower solubility vs. pyridinyl |

| 4-Amino-N-(5-Me-3-Isoxazolyl) | Benzenesulfonamide-isoxazole | 5-Me-Isoxazole | Metabolic stability | Reduced target engagement |

Research Methodologies and Tools

- Crystallographic Analysis : SHELX and ORTEP-3 () are widely used for determining the 3D structure of sulfonamide derivatives, aiding in the comparison of bond lengths and angles between analogs.

常见问题

Q. Q1. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Optimization should focus on reaction stoichiometry, solvent selection, and catalytic conditions. For example:

- Use HPLC to monitor intermediate formation (e.g., pyrazole ring coupling) and adjust reaction times .

- Employ Dean-Stark traps for azeotropic removal of water in sulfonamide bond formation to drive reactions to completion .

- Purify via column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization using ethanol/water mixtures, guided by hydrogen bond donor/acceptor data (1 H-bond donor, 5 H-bond acceptors) .

Q. Q2. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- X-ray crystallography : Use SHELX (SHELXL for refinement) to resolve the 3D structure, especially the benzenesulfonamide-pyrazole-pyrindine scaffold. ORTEP-3 can visualize thermal ellipsoids and validate bond angles .

- NMR : Assign peaks using - and -NMR with deuterated DMSO-, noting the fluorine atom’s deshielding effect (δ ~7.5 ppm in -NMR) .

- Mass spectrometry : Confirm the exact mass (367.06036 g/mol) via high-resolution ESI-MS .

Advanced Research Questions

Q. Q3. How can computational modeling predict this compound’s binding affinity to target proteins?

Methodological Answer:

- Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystallographic data (e.g., bond lengths/angles from SHELXL refinements) .

- Parameterize the trifluoromethyl and pyridinyl groups with density functional theory (DFT) to assess electronic effects on binding .

- Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally .

Q. Q4. What strategies resolve discrepancies in crystallographic data refinement?

Methodological Answer:

- Use SHELXL’s restraints for flexible moieties (e.g., the methyl-pyrazole group) to address disorder .

- Cross-validate with Olex2’s TwinRotMat for twinned crystals, leveraging the compound’s high complexity index (550) .

- Compare R-factors from multiple refinement cycles; discrepancies >5% warrant re-examining data collection (e.g., crystal decay during synchrotron exposure) .

Q. Q5. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Modify substituents on the pyridinyl ring (e.g., electron-withdrawing groups) to enhance metabolic stability. Use QSAR models incorporating topological polar surface area (86.4 Ų) and logP (3.0) to predict bioavailability .

- Synthesize analogs via Suzuki coupling for aryl group variations, monitoring IC shifts in enzyme assays .

- Validate SAR with pharmacophore mapping (MOE, Discovery Studio) to identify critical interactions (e.g., sulfonamide H-bonding) .

Data Contradiction and Validation

Q. Q6. How should conflicting solubility data be reconciled during formulation studies?

Methodological Answer:

- Perform dynamic light scattering (DLS) to detect aggregation in aqueous buffers (pH 7.4) .

- Use Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) based on the compound’s hydrophobicity (logP = 3.0) .

- Cross-reference with powder X-ray diffraction (PXRD) to rule out polymorphic transitions affecting solubility .

Q. Q7. What steps validate purity when HPLC and NMR data conflict?

Methodological Answer:

- Re-run HPLC with orthogonal columns (C18 vs. phenyl-hexyl) and mobile phases (acetonitrile vs. methanol) .

- Perform -NMR DOSY to detect low-level impurities via diffusion coefficient disparities .

- Use LC-MS to correlate retention times with molecular ions, ensuring no co-elution of isobaric species .

Experimental Design Considerations

Q. Q8. How to design stability studies under physiological conditions?

Methodological Answer:

- Incubate the compound in simulated gastric fluid (SGF, pH 1.2) and phosphate-buffered saline (PBS, pH 7.4) at 37°C.

- Monitor degradation via UPLC-MS/MS at 0, 24, 48, and 72 hours, focusing on hydrolytic cleavage of the sulfonamide bond .

- Assess photostability under ICH Q1B guidelines using UV-Vis spectroscopy (λ = 254 nm) .

Q. Q9. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- CYP450 inhibition assays (e.g., CYP3A4/2D6) to assess metabolic interference .

- Kinase panel screens (Eurofins) targeting the pyrazolylmethyl group’s potential ATP-binding interactions .

- Cell viability assays (MTT/XTT) in cancer lines (e.g., HeLa, MCF-7) to identify cytotoxic thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。